molecular formula C9H15N B13416346 2,3-Dihydro-2,2,4,6-tetramethylpyridine CAS No. 63681-01-6

2,3-Dihydro-2,2,4,6-tetramethylpyridine

Cat. No.: B13416346
CAS No.: 63681-01-6
M. Wt: 137.22 g/mol
InChI Key: LOKZDHRCJWJADP-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2,4,6-tetramethylpyridine is an organic compound with the molecular formula C9H15N It is a derivative of pyridine, characterized by the presence of four methyl groups and a partially saturated ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydro-2,2,4,6-tetramethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2,4,6-tetramethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

2,3-Dihydro-2,2,4,6-tetramethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-dihydro-2,2,4,6-tetramethylpyridine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another derivative with a similar structure but fully saturated ring.

    2,4,6-Trimethylpyridine: Lacks the dihydro component but shares the methyl substitution pattern.

Properties

CAS No.

63681-01-6

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,2,4,6-tetramethyl-3H-pyridine

InChI

InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5H,6H2,1-4H3

InChI Key

LOKZDHRCJWJADP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(C1)(C)C)C

Origin of Product

United States

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